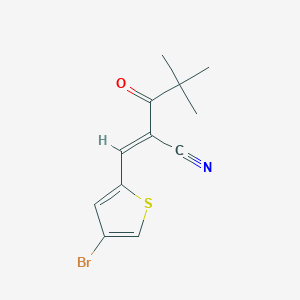![molecular formula C18H13NO3 B5435710 2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5435710.png)
2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol, also known as BDQ, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDQ is a member of the quinoline family and is characterized by its unique chemical structure. In
Mécanisme D'action
The mechanism of action of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol is not fully understood, but it is believed to involve the inhibition of mycobacterial ATP synthase, which is essential for the survival of the tuberculosis bacterium. This compound binds to the c-ring of ATP synthase and disrupts its function, leading to the death of the bacterium.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of mycobacteria, reduce inflammation, and modulate the immune response. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has several advantages for lab experiments. It has a high potency against drug-resistant strains of tuberculosis, making it a valuable tool for studying this disease. This compound also has a low toxicity profile, making it safe for use in animal studies. However, this compound is a complex molecule that requires careful handling and storage, and its synthesis is time-consuming and expensive.
Orientations Futures
There are several future directions for the study of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol. One direction is to further explore its potential use in the treatment of tuberculosis. Another direction is to investigate its potential use in the treatment of other infectious diseases. Additionally, there is a need for further studies to elucidate the mechanism of action of this compound and to optimize its synthesis and formulation for clinical use.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in the treatment of tuberculosis. Its unique chemical structure and mechanism of action make it a valuable tool for the study of infectious diseases. While there are limitations to its use in lab experiments, the future directions for the study of this compound are promising, and further research is needed to fully realize its potential.
Méthodes De Synthèse
The synthesis of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol is a complex process that involves several steps. The first step involves the synthesis of 2-(1,3-benzodioxol-5-yl)acetaldehyde, which is then reacted with 8-hydroxyquinoline to produce this compound. The synthesis of this compound requires several reagents and solvents, and the reaction conditions must be carefully controlled to ensure the purity of the final product.
Applications De Recherche Scientifique
2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has shown promising results in a variety of scientific research applications. It has been extensively studied for its potential use in the treatment of tuberculosis, a serious infectious disease that affects millions of people worldwide. This compound has been shown to be effective against drug-resistant strains of tuberculosis, making it a valuable tool in the fight against this disease.
Propriétés
IUPAC Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c20-15-3-1-2-13-6-8-14(19-18(13)15)7-4-12-5-9-16-17(10-12)22-11-21-16/h1-10,20H,11H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRXQRJDXQJFIS-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=C(C=CC=C4O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=C(C=CC=C4O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4H-pyran-4-one](/img/structure/B5435644.png)
![4-[((2R,5S)-5-{[5-(1H-imidazol-1-ylmethyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]morpholine](/img/structure/B5435653.png)
![1-[4-(2-propyn-1-yloxy)benzoyl]pyrrolidine](/img/structure/B5435664.png)
![2-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-3-yl]propan-2-ol](/img/structure/B5435666.png)
![7-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5435667.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5435683.png)
![4-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5435692.png)
![5'-methyl-1-[3-(1H-tetrazol-5-yl)propyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5435695.png)
![5-(3-chloro-5-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5435701.png)
![6-(1,3-benzodioxol-5-yl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5435709.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5435711.png)